



Application Notes and Protocols for AZD-9574: A Selective PARP1 Inhibitor

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Compound of Interest		
Compound Name:	AZD-9574-acid	
Cat. No.:	B15586719	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Note on Mechanism of Action: Initial interest in AZD-9574 in the context of targeted protein degradation is understandable given the rapidly evolving landscape of cancer therapeutics. However, based on current scientific literature, AZD-9574 is not a targeted protein degrader (e.g., a PROTAC or molecular glue). Instead, its primary mechanism of action is the potent and selective inhibition of Poly(ADP-ribose) polymerase 1 (PARP1) and the trapping of the PARP1 enzyme on DNA. This document provides detailed application notes and protocols based on its established function as a PARP1 inhibitor. There is no widely available scientific literature on a compound referred to as "AZD-9574-acid." The information herein pertains to AZD-9574.

Introduction

AZD-9574 is a highly potent and selective small molecule inhibitor of PARP1, an enzyme critical for DNA single-strand break repair. A key feature of AZD-9574 is its ability to penetrate the blood-brain barrier, making it a promising therapeutic agent for primary and metastatic brain tumors.[1][2][3] Its anti-cancer activity is based on the principle of synthetic lethality, where the inhibition of PARP1 in cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, leads to cell death.[4][5]

Mechanism of Action: PARP1 Inhibition and Trapping



AZD-9574 exerts its cytotoxic effects through a dual mechanism:

- Catalytic Inhibition: AZD-9574 binds to the catalytic domain of PARP1, preventing it from synthesizing poly(ADP-ribose) (PAR) chains. This inhibition hampers the recruitment of other DNA repair proteins to the site of single-strand breaks (SSBs).
- PARP1 Trapping: Beyond enzymatic inhibition, AZD-9574 traps PARP1 on DNA at the site of the break. This trapped PARP1-DNA complex is a significant cytotoxic lesion. When the cell attempts to replicate its DNA, the replication fork collides with this complex, leading to the formation of double-strand breaks (DSBs).

In cancer cells with deficient HRR pathways (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, resulting in genomic instability and ultimately, apoptotic cell death.[4]



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Caption: Signaling pathway of AZD-9574 as a PARP1 inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative data for AZD-9574 from preclinical studies.

Table 1: In Vitro Potency of AZD-9574



Assay Type	Cell Line/Target	IC50	Reference
PARP1 Binding	Biochemical Assay	< 0.005 μM	[1]
PARP2 Binding	Biochemical Assay	> 93 μM	[1]
PARylation Inhibition	A549 (parental)	1.5 nM	[1]
PARylation Inhibition	A549 (PARP1-/-)	> 30 μM	[1]
Cell Proliferation	DLD1 (BRCA2-/-)	1.38 nM	[6]
Cell Proliferation	DLD1 (BRCA2 wt)	> 40 μM	[6]

Table 2: In Vivo Efficacy of AZD-9574

Xenograft Model	Treatment	Outcome	Reference
MDA-MB-436 (BRCA1 mutant) subcutaneous	1 mg/kg, p.o., q.d.	99% tumor growth inhibition at 35 days	
Intracranial breast cancer metastases	3 mg/kg	Sustained tumor growth suppression and extended survival	[6]
MGMT-methylated orthotopic glioma	Combination with temozolomide (TMZ)	Superior extension of survival compared to TMZ alone	[1][3][7]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the activity of AZD-9574 are provided below.

Protocol 1: In Vitro PARylation Assay

Objective: To determine the cellular potency of AZD-9574 in inhibiting PARP1 enzymatic activity.

Materials:



- Cell lines (e.g., A549 parental, A549 PARP1-/-, DLD-1)
- AZD-9574
- Methyl methanesulfonate (MMS) to induce DNA damage
- Lysis buffer
- Anti-PAR antibody
- Secondary antibody conjugated to a fluorescent marker
- Microplate reader

Procedure:

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat cells with a serial dilution of AZD-9574 for 1 hour.
- Induce DNA damage by adding MMS and incubate for 15 minutes.
- Wash cells with PBS and lyse them.
- Transfer lysates to an ELISA plate coated with an anti-PAR antibody.
- Incubate, wash, and add a secondary antibody.
- Measure the signal using a microplate reader.
- Calculate the IC50 value by plotting the signal against the log of the inhibitor concentration.

Protocol 2: Colony Formation Assay

Objective: To assess the long-term cytotoxic effect of AZD-9574 on cell proliferation and survival.

Materials:



- Cancer cell lines (e.g., DLD-1 BRCA2-/- and isogenic BRCA2 wt)
- AZD-9574
- Cell culture medium and supplements
- Crystal violet staining solution

Procedure:

- Seed a low density of cells in 6-well plates.
- The next day, treat the cells with varying concentrations of AZD-9574.
- Incubate the plates for 7-14 days, allowing colonies to form.
- Wash the colonies with PBS, fix with methanol, and stain with crystal violet.
- Count the number of colonies (typically >50 cells).
- Calculate the surviving fraction for each treatment condition relative to the untreated control.

Protocol 3: In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of AZD-9574 in a living organism.

Materials:

- Immunocompromised mice (e.g., nude or SCID)
- Cancer cells for implantation (e.g., MDA-MB-436)
- AZD-9574 formulated for oral administration
- Calipers for tumor measurement

Procedure:

Subcutaneously inject cancer cells into the flank of the mice.



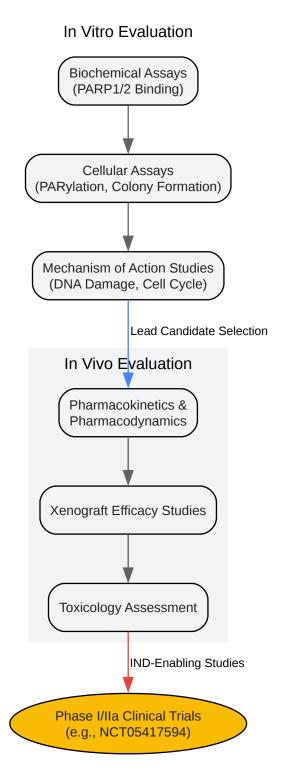




- Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize mice into vehicle control and treatment groups.
- Administer AZD-9574 or vehicle daily by oral gavage.
- Measure tumor volume with calipers every 2-3 days.
- Monitor animal body weight and general health.
- At the end of the study, euthanize the mice and excise the tumors for further analysis.



Experimental Workflow for AZD-9574 Evaluation



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Caption: A typical workflow for preclinical to clinical evaluation of AZD-9574.



Conclusion

AZD-9574 is a promising, brain-penetrant PARP1 inhibitor with a well-defined mechanism of action centered on enzymatic inhibition and DNA trapping. Its demonstrated preclinical efficacy, particularly in HRR-deficient tumor models and in combination with other agents like temozolomide, supports its ongoing clinical development for the treatment of various solid tumors, including those with central nervous system involvement. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this and similar PARP1 inhibitors.

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